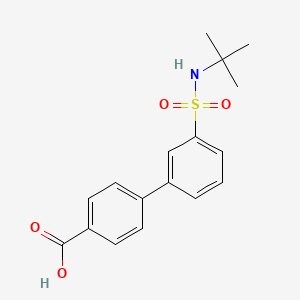![molecular formula C17H17NO4S B6369901 3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261951-37-4](/img/structure/B6369901.png)
3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, or 3-PBA, is a highly versatile organic compound used in a variety of scientific research applications. It is a white, odorless crystalline solid with a molecular weight of 290.36 g/mol and a melting point of 152-157°C. 3-PBA is a strong acid, with a pKa of 2.5, and is soluble in water and most organic solvents.
Mecanismo De Acción
3-PBA acts as an acid catalyst in organic reactions, by protonating the electrophilic centers of the reactants, which facilitates the formation of the desired product. It is also used as a reagent in the determination of the enantiomeric purity of chiral compounds, as it reacts with the chiral centers of the compounds and forms a diastereomeric adduct.
Biochemical and Physiological Effects
3-PBA has been shown to have no adverse biochemical or physiological effects, and is considered to be a safe and non-toxic compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 3-PBA in laboratory experiments are its low cost, its high purity (95%), and its ability to act as an acid catalyst in organic reactions. One of the main limitations is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 3-PBA in scientific research. These include its use as a reagent in the synthesis of novel peptides and peptidomimetics, its use as a chiral catalyst in asymmetric synthesis, and its use in the synthesis of other biologically active molecules. Additionally, further research could be done to explore the potential of 3-PBA as a catalyst in other types of organic reactions.
Métodos De Síntesis
3-PBA is synthesized in a three-step process starting with the reaction of p-toluenesulfonyl chloride and 3-amino-2-methylpyridine in aqueous sodium hydroxide. The resulting product is then reacted with benzoyl chloride in aqueous sodium hydroxide to form the desired 3-PBA. The final step is the purification of the 3-PBA by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-PBA is widely used in a variety of scientific research applications, including in the synthesis of biologically active molecules, as an acid catalyst in organic reactions, and as a reagent for the determination of the enantiomeric purity of chiral compounds. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.
Propiedades
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)15-7-3-5-13(11-15)14-6-4-8-16(12-14)23(21,22)18-9-1-2-10-18/h3-8,11-12H,1-2,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXSJBFQLPUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683421 |
Source


|
| Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-37-4 |
Source


|
| Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369824.png)

![2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369837.png)

![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)

![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369884.png)


![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)